N-Acryloylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCXCXDOGAEFQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30602-14-3 |

Source

|

| Record name | Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30602-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50865161 |

Source

|

| Record name | N-Prop-2-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24599-25-5 |

Source

|

| Record name | Acryloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropenal acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminopropenal acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Bridging Amino Acid Chemistry with Polymer Science

An In-depth Technical Guide to N-Acryloylglycine: Properties, Synthesis, and Applications

This compound (NAG) is a unique bifunctional molecule that combines the structural features of the simplest amino acid, glycine, with a reactive acryloyl group.[1] This duality makes it a valuable monomer in the synthesis of advanced biomaterials and a versatile building block in drug development.[1] Its structure, comprising a polymerizable vinyl group, a hydrophilic amide linkage, and a carboxylic acid moiety, imparts a range of desirable properties including biocompatibility, water solubility, and responsiveness to environmental stimuli like pH and temperature.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis and characterization, and its expanding applications for researchers, scientists, and professionals in drug development.

PART 1: Molecular Identity and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological environments.

Chemical Structure and Identifiers

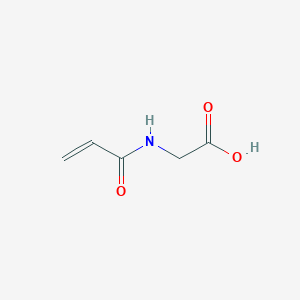

This compound is systematically named 2-(prop-2-enoylamino)acetic acid.[1][3] It is classified as an N-acyl-alpha amino acid, where the amino group of glycine is acylated with an acryloyl group.[4]

-

Synonyms: N-(1-Oxo-2-propen-1-yl)glycine, Acryloylaminoacetic Acid, N-(Carboxymethyl)acrylamide[1][5]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting its behavior in formulations, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | >131°C (with decomposition) | [5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][4][5] |

| pKa (Strongest Acidic) | 3.84 | [4] |

| logP | -0.28 to -0.57 | [4] |

| Polar Surface Area | 66.4 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

PART 2: Chemical Reactivity and Polymerization

The reactivity of this compound is dominated by its two primary functional groups: the acryloyl group and the carboxylic acid. This dual functionality allows for a wide range of chemical modifications and makes it an ideal monomer for creating functional polymers.

Key Chemical Reactions

-

Radical Polymerization: The vinyl group of the acryloyl moiety readily undergoes radical polymerization. This is the most significant reaction for this molecule, forming poly(this compound) (PNAG). This polymerization is the foundation for creating hydrogels and nanoparticles for various biomedical applications.[1]

-

Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters. This allows for the modification of the molecule's polarity and its attachment to other molecules containing hydroxyl groups.[1]

-

Acylation/Amidation: The carboxylic acid can be activated to react with amines, forming amide bonds. This is a key reaction for conjugating this compound to peptides, proteins, or other amine-containing drug molecules.[1]

Polymerization to Poly(this compound) (PNAG) Hydrogels

PNAG is a stimuli-responsive polymer, meaning its properties can change in response to environmental triggers.[2] Specifically, PNAG-based hydrogels are known to be sensitive to both pH and temperature.[2][6]

-

Mechanism: The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and can be performed using techniques like mini-emulsion polymerization to create nanoparticles (NPs).[7] A cross-linking agent, like divinylbenzene (DVB), is often included to create a stable, three-dimensional hydrogel network.

-

Properties of PNAG Hydrogels: These hydrogels can absorb and retain large amounts of water, exhibiting high swelling ratios.[8][9] They are generally biocompatible and can be engineered to be biodegradable.[8][9][10] Their responsiveness allows for the controlled release of encapsulated drugs in response to specific physiological cues, such as the acidic microenvironment of a tumor.[2]

Caption: Radical polymerization of NAG to form hydrogels.

PART 3: Synthesis and Analytical Characterization

Reproducible synthesis and rigorous characterization are paramount to ensuring the quality and performance of this compound in research and development.

Standard Synthesis Protocol

This compound is most commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride in an aqueous medium.[1] A base is used to neutralize the hydrochloric acid byproduct.[1]

Step-by-Step Methodology:

-

Dissolution: Glycine is dissolved in an aqueous solution containing a base, such as potassium carbonate or sodium hydroxide, and cooled in an ice bath.[2][11]

-

Acylation: A solution of acryloyl chloride in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to the chilled glycine solution under vigorous stirring.[2][12] The reaction is typically kept in the dark.[12]

-

Acidification: After the reaction is complete, the aqueous phase is acidified (e.g., with HCl) to a pH of ~2 to protonate the carboxylic acid, causing the product to become less water-soluble.[2]

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[2]

-

Purification: The combined organic layers are dried (e.g., with anhydrous Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[2]

-

Crystallization: The crude product is purified by crystallization or recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the final white solid.[1][12]

Analytical Characterization Techniques

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. ¹H-NMR will show characteristic peaks for the vinyl protons, the methylene protons of the glycine backbone, and the amide proton.[8][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. Characteristic absorption bands will be observed for the N-H bond, the C=O of the amide and carboxylic acid, and the C=C of the vinyl group.[8]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like LC-MS can provide precise mass data.[3]

-

Melting Point Analysis: The melting point is a key indicator of purity. Pure this compound has a distinct melting point, often with decomposition.

PART 4: Applications in Drug Development and Biomaterials

The unique properties of this compound and its polymer, PNAG, have led to their exploration in several high-impact areas of biomedical research.

Drug Delivery Systems

The ability to form stimuli-responsive hydrogels and nanoparticles makes PNAG an excellent candidate for advanced drug delivery systems (DDS).[1][13]

-

Controlled Release: PNAG-based carriers can encapsulate therapeutic agents and release them in a controlled manner. For instance, nanocomposites of PNAG and magnetite nanoparticles have been developed as magnetically guidable vehicles for drug release triggered by changes in pH and temperature.[2]

-

Targeted Delivery: By copolymerizing this compound with other functional monomers, it's possible to create nanoparticles that can target specific tissues or organs. This approach is being explored for the effective treatment of diseases like triple-negative breast cancer, minimizing the side effects of conventional chemotherapy.[7]

Tissue Engineering and Regenerative Medicine

PNAG hydrogels can mimic the natural extracellular matrix (ECM), providing a supportive 3D environment for cell growth and tissue regeneration.[8][9]

-

Neuronal Regeneration: Copolymers of this compound and acrylamide have been shown to create hydrogels that promote the growth of neurites from primary cortical neurons.[8][9] These materials facilitate cellular adhesion, proliferation, and differentiation, offering a promising strategy for nerve regeneration after injury or in neurodegenerative diseases.[8][10] The hydrogel can also protect neurons from oxidative stress.[8]

Wound Healing

This compound itself, as well as its polymeric nanoparticles, have demonstrated potential in accelerating wound healing.[1]

-

Anti-inflammatory and Proliferative Effects: PNAG nanoparticles have been shown to possess anti-inflammatory properties and can promote the proliferation and migration of cells essential for tissue repair.[1] Studies indicate that these nanoparticles can coordinate immune responses and enhance skin restoration, making them a potential therapy for chronic wounds.[1]

PART 5: Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety protocols should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from light and sources of ignition, under an inert atmosphere.[5]

References

-

ACS Publications. (2023). Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials. Retrieved from [Link]

-

FooDB. (2015). Showing Compound this compound (FDB022703). Retrieved from [Link]

-

ACS Publications. (n.d.). Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials. Retrieved from [Link]

-

RSC Publishing. (2024). Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acryloylglycine | C5H7NO3. PubChem. Retrieved from [Link]

-

PubMed. (2023). Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. Retrieved from [Link]

-

ResearchGate. (2023). Poly( N -acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019). Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Acryloyl glycinamide. PMC. Retrieved from [Link]

-

RSC Publishing. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Retrieved from [Link]

-

RSC Publishing. (2025). Organ-targeted drug delivery systems (OTDDS) of poly[(this compound)-co-(N-acryloyl-L-phenylalanine methyl ester)] copolymer library and effective treatment of triple-negative breast cancer. Retrieved from [Link]

-

ResearchGate. (2025). A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(this compound) as a Drug Carrier | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. Retrieved from [Link]

Sources

- 1. Buy this compound | 24599-25-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022703) - FooDB [foodb.ca]

- 5. Acryloylglycine [srdpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

N-Acryloylglycine molecular weight and formula

An In-Depth Technical Guide to N-Acryloylglycine: From Fundamental Properties to Advanced Applications

Authored by a Senior Application Scientist

Introduction

This compound (NAG) is a versatile vinyl monomer that incorporates both an amido and a carboxylic acid group.[1] This unique bifunctional nature, stemming from the conjugation of acrylic acid and the amino acid glycine, makes it a compound of significant interest across various scientific disciplines, including polymer chemistry, materials science, and biomedicine. Its ability to undergo radical polymerization allows for the creation of "smart" polymers that can respond to environmental stimuli such as pH and temperature.[2] This guide provides a comprehensive overview of this compound, from its core physicochemical properties and synthesis to its polymerization and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | [2][3][4][5] |

| Molecular Weight | 129.11 g/mol | [2][4][5] |

| IUPAC Name | 2-(prop-2-enoylamino)acetic acid | [2][4] |

| CAS Number | 24599-25-5 | [2][3][4][5][6] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Solubility | Soluble in water and various organic solvents | [1][2][3] |

| Melting Point | >131°C (decomposes) | [1] |

| Synonyms | N-(1-Oxo-2-propen-1-yl)glycine, Acryloylaminoacetic Acid, N-(Carboxymethyl)acrylamide | [1][2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride.[2][7] This method is favored for its relatively straightforward procedure and good yields.

Underlying Principles of the Synthesis

The reaction mechanism hinges on the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of acryloyl chloride. The reaction is conducted in an aqueous medium, and a base is added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2] The choice of a biphasic system (e.g., diethyl ether and water) can be advantageous in controlling the reaction rate and minimizing side reactions.[8]

Diagram of this compound Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for this compound Synthesis

This protocol is a modified version of established methods.[7][8]

-

Preparation of Reactants:

-

Dissolve glycine and a suitable base (e.g., potassium carbonate or sodium hydroxide) in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer.[8][9]

-

Cool the aqueous solution in an ice bath to maintain a low temperature, which helps to control the exothermic reaction.

-

Prepare a solution of acryloyl chloride in a cold, anhydrous organic solvent such as diethyl ether.[8]

-

-

Reaction:

-

With vigorous stirring, add the acryloyl chloride solution dropwise to the aqueous glycine solution over a period of 30 minutes.[8][10] It is crucial to keep the entire apparatus in the dark if light-sensitive reagents are used.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[10]

-

-

Product Isolation and Purification:

-

Separate the aqueous phase containing the product.

-

Neutralize the aqueous phase with an acid (e.g., hydrochloric acid) to precipitate the this compound.[8]

-

The crude product can then be collected by filtration.

-

For further purification, recrystallization from a suitable solvent system (e.g., methanol/acetone) is recommended.[8][10] The purity of the final product can be confirmed by techniques such as NMR spectroscopy.[4][9]

-

Polymerization and Applications

This compound's ability to undergo radical polymerization is central to its utility.[2][3] This process results in the formation of poly(this compound) (PNAG), a polymer with a range of desirable properties for biomedical applications.

Hydrogels in Drug Delivery and Tissue Engineering

PNAG is widely used in the creation of hydrogels due to its biocompatibility and responsiveness to environmental stimuli.[2] These hydrogels can be designed to release encapsulated drugs in a controlled manner in response to specific physiological conditions. In tissue engineering, PNAG-based scaffolds can mimic the cellular microenvironment, promoting cell growth and tissue regeneration.[11]

Diagram of Hydrogel Formation and Application

Caption: From monomer to application: PNAG hydrogels.

Other Applications

Beyond hydrogels, this compound and its polymers have found use in:

-

Cosmetics: Due to its properties, it is suitable for use in skincare formulations.[2]

-

Materials Science: The development of "smart" materials that respond to changes in pH or temperature.[2]

-

Cancer Therapy: Recent studies have explored the potential of poly[(N-acryloyl glycine)-co-(acrylamide)] in inhibiting cell growth in certain malignancies.[12]

Biological Relevance and Toxicology

This compound is classified as an acyl glycine, which are typically minor metabolites of fatty acids in healthy individuals.[2][6] However, elevated levels of specific acyl glycines in bodily fluids can be indicative of certain inborn errors of metabolism, making them potential diagnostic markers.[2][6]

Safety and Handling

From a toxicological perspective, this compound requires careful handling. It is classified as harmful if swallowed and can cause serious eye irritation.[2][4] It may also cause an allergic skin reaction.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when working with this compound.[13]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

Conclusion

This compound is a monomer with significant potential, largely attributable to its unique chemical structure that combines an acryloyl group with the amino acid glycine. This guide has provided a detailed overview of its fundamental properties, synthesis, and the vast array of applications for its polymeric forms, particularly in the biomedical field. As research continues to uncover new functionalities and applications, this compound is poised to remain a key building block in the development of advanced materials for drug delivery, tissue engineering, and beyond.

References

-

FooDB. (2011). Showing Compound this compound (FDB022703). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acryloylglycine | C5H7NO3 | CID 100321. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acryloyl glycinamide. PMC. Retrieved from [Link]

-

RSC Publishing. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Methacryloylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methacryloyl glycine | C6H9NO3 | CID 152645. PubChem. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Acetylglycine. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet N-Acetylglycine. Retrieved from [Link]

-

RSC Publishing. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. Retrieved from [Link]

-

Bisor Corporation. (2023). Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (2023). Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. Retrieved from [Link]

Sources

- 1. Acryloylglycine [srdpharma.com]

- 2. Buy this compound | 24599-25-5 [smolecule.com]

- 3. CAS 24599-25-5: Acryloylglycine | CymitQuimica [cymitquimica.com]

- 4. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Showing Compound this compound (FDB022703) - FooDB [foodb.ca]

- 7. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00378G [pubs.rsc.org]

- 8. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]

- 13. sds.metasci.ca [sds.metasci.ca]

A Technical Guide to the Spectroscopic Characterization of N-Acryloylglycine

Introduction

N-Acryloylglycine, a molecule integrating an acryloyl group with the simplest amino acid, glycine, serves as a versatile building block in the synthesis of functional polymers and biomaterials. Its unique structure, featuring a reactive vinyl group for polymerization and a biocompatible amino acid moiety, makes it a compound of significant interest in drug delivery, tissue engineering, and other biomedical applications[1]. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity and predicting its behavior in subsequent chemical transformations. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to equip researchers, scientists, and drug development professionals with the necessary tools for its unambiguous identification and quality control.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of an acrylamide group linked to the nitrogen atom of glycine.

References

An In-Depth Technical Guide to the Synthesis of N-Acryloylglycine for Advanced Biomedical Applications

Abstract

N-Acryloylglycine (NAG) is a pivotal monomer in the development of advanced biomaterials, particularly "smart" polymers for drug delivery and tissue engineering. Its synthesis via the acylation of glycine with acryloyl chloride is a fundamental process, yet one that requires careful control to achieve high yield and purity. This guide provides a comprehensive technical overview of this synthesis, grounded in the principles of the Schotten-Baumann reaction. We will explore the reaction mechanism, offer a detailed and validated experimental protocol, discuss critical optimization parameters and troubleshooting strategies, and outline essential safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this versatile biomaterial precursor.

Introduction: The Significance of this compound

This compound is an N-acryloyl derivative of the amino acid glycine, distinguished by the presence of a reactive acryloyl group and a carboxylic acid moiety.[1] This unique bifunctional structure makes it an ideal building block for creating biocompatible and environmentally responsive polymers, such as poly(this compound) (PNAG).[1][2] These polymers, often in the form of hydrogels or nanoparticles, exhibit "smart" behaviors, responding to physiological stimuli like pH and temperature.[3][4]

This responsiveness is critical in the field of drug development, where PNAG-based systems are being explored for targeted and controlled release of therapeutics.[3][5] Applications range from magnetically guidable drug carriers to advanced formulations for wound healing that can modulate the inflammatory response and promote tissue regeneration.[1][6] The synthesis of the NAG monomer is therefore the foundational first step in harnessing the potential of these innovative biomaterials.

Reaction Mechanism: The Schotten-Baumann Acylation of Glycine

The synthesis of this compound from glycine and acryloyl chloride is a classic example of the Schotten-Baumann reaction.[7] This method is widely used for the acylation of amines and alcohols with acid chlorides in the presence of an aqueous base.[8][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation of Glycine: The reaction is conducted in an aqueous basic medium, typically using a base like sodium hydroxide (NaOH). The base deprotonates the amino group of glycine, transforming it into a more potent nucleophile.

-

Nucleophilic Attack: The anionic amino group of glycine attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the excess base in the reaction medium, preventing the protonation of the unreacted glycine and driving the reaction to completion.[9]

Figure 1: Reaction mechanism for this compound synthesis.

Competing Side Reactions

Two primary side reactions can significantly reduce the yield and purity of the final product:

-

Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by water, forming acrylic acid.[10] This process is accelerated at higher temperatures and pH values.

-

Polymerization: The acryloyl group in both the reactant (acryloyl chloride) and the product (this compound) can undergo radical polymerization, especially when exposed to heat, light, or oxygen.[1][10] This leads to the formation of an undesirable polymeric mass.

Effective control of reaction conditions is paramount to minimizing these competing pathways.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where control over key parameters ensures reproducibility.

Materials and Equipment

| Reagents | Equipment |

| Glycine (CAS: 56-40-6) | Three-necked round-bottom flask |

| Acryloyl Chloride (CAS: 814-68-6) | Mechanical stirrer |

| Sodium Hydroxide (NaOH) | Dropping funnel |

| Hydrochloric Acid (HCl, concentrated) | Ice bath |

| Ethyl Acetate | pH meter or pH indicator strips |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deionized Water | Standard laboratory glassware |

Step-by-Step Synthesis Workflow

-

Preparation of Glycine Solution (Aqueous Phase):

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve glycine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. The second equivalent of NaOH is to neutralize the HCl byproduct.

-

Causality: The NaOH deprotonates the glycine, making it nucleophilic, and prepares the medium to neutralize the acid formed during the reaction.[9]

-

Cool the flask in an ice bath to 0-5°C with vigorous stirring.

-

Causality: Low temperature is critical to minimize the hydrolysis of acryloyl chloride and prevent exothermic polymerization.[10]

-

-

Acryloyl Chloride Addition (Acylation):

-

In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.05 eq). While an organic solvent can be used, dropwise addition of the neat reagent is also common for this scale.

-

Add the acryloyl chloride solution dropwise to the stirred glycine solution over a period of 45-60 minutes.

-

Causality: Slow, dropwise addition prevents localized overheating and high concentrations of the acylating agent, which would favor side reactions.[10]

-

Continuously monitor the temperature, ensuring it remains below 5°C. The pH should be maintained in the 9-11 range.

-

-

Reaction Completion:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 2-3 hours.

-

Causality: This ensures the reaction proceeds to completion as the mixture slowly warms.

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Carefully acidify the clear solution to pH 2-3 using concentrated HCl. This compound will precipitate as a white crystalline solid.

-

Causality: At low pH, the carboxylate group of this compound is protonated, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate.

-

Filter the white solid using a Büchner funnel and wash with a small amount of ice-cold water.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield colorless, needle-like crystals.[11]

-

Dry the purified product under vacuum.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Process Optimization & Troubleshooting

Achieving a high yield (>70%) and purity requires strict control over several parameters.

| Parameter | Optimal Range | Rationale & Consequence of Deviation |

| Temperature | 0-5°C | Rationale: Minimizes hydrolysis and polymerization of acryloyl chloride.[10] Deviation: Higher temperatures lead to rapid hydrolysis, forming acrylic acid and reducing yield. It also increases the risk of uncontrolled polymerization. |

| pH | 9-11 | Rationale: Ensures the amine of glycine is deprotonated and nucleophilic, while the rate of acryloyl chloride hydrolysis is still manageable.[10] Deviation: pH < 9: Amine is protonated, non-nucleophilic, stopping the reaction. pH > 11: Accelerates hydrolysis of acryloyl chloride, drastically lowering yield. |

| Stoichiometry | ~1.05 eq Acryloyl Chloride | Rationale: A slight excess of the acylating agent ensures complete conversion of the limiting glycine. Deviation: Large excess increases cost and the amount of hydrolytic byproduct. Less than 1.0 eq results in incomplete reaction. |

| Addition Rate | 45-60 min | Rationale: Maintains low temperature and avoids localized high concentrations of reactants. Deviation: Too rapid addition can cause an exotherm, leading to side reactions and potential polymerization. |

| Inhibitor | Present in Acryloyl Chloride | Rationale: Commercial acryloyl chloride contains inhibitors (e.g., hydroquinone) to prevent premature polymerization.[10] Deviation: Using old or uninhibited reagent greatly increases the risk of the reaction mixture solidifying into a polymer. |

Troubleshooting Common Issues:

-

Low Yield: Often caused by excessive hydrolysis of acryloyl chloride due to high temperature or pH.[10] Verify and maintain strict control over these parameters.

-

Thick/Solid Mass Forms: This indicates polymerization.[10] Ensure the reaction is performed under an inert atmosphere if possible, use fresh, inhibited acryloyl chloride, and strictly maintain low temperatures.

Characterization of this compound

Confirmation of the product's identity and purity is essential.

| Property | Expected Value |

| IUPAC Name | 2-(prop-2-enoylamino)acetic acid[1] |

| Molecular Formula | C₅H₇NO₃[1] |

| Molecular Weight | 129.11 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | ~104-105.5°C[12] |

| Solubility | Soluble in water and organic solvents[1] |

Analytical Techniques:

-

¹H NMR: Will show characteristic peaks for the vinyl protons (CH₂=CH-), the methylene protons (-CH₂-), and the amide proton (-NH-).[12]

-

FTIR: Will display characteristic absorption bands for the N-H stretch, C=O stretch (amide and carboxylic acid), and C=C stretch of the acryloyl group.

-

Mass Spectrometry: Will confirm the molecular weight of 129.11 g/mol .

Safety and Handling Precautions

Acryloyl chloride is a highly hazardous substance and requires stringent safety protocols.

-

Hazards: Acryloyl chloride is toxic by inhalation, flammable, corrosive, and reacts violently with water.[13] It can cause severe burns to the skin, eyes, and respiratory tract.[13]

-

Handling:

-

Always handle acryloyl chloride in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[14]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[13][14]

-

Keep away from heat, sparks, open flames, and water.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, often in a freezer and away from light.[13][14]

-

Spills & Exposure:

-

In case of a spill, evacuate the area, remove all ignition sources, and cover with a dry, inert absorbent like sand or soda ash.[14][15]

-

For skin contact, immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[15]

-

Seek immediate medical attention for any exposure.[15]

-

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and accessible method for producing this valuable monomer. Success hinges on a thorough understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly temperature and pH, to mitigate competing side reactions. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably synthesize high-purity this compound, paving the way for the development of next-generation smart biomaterials for drug delivery and other advanced therapeutic applications.

References

-

New Jersey Department of Health. HAZARD SUMMARY: ACRYLYL CHLORIDE. Available from: [Link]

- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.

-

Sareedencha, P., et al. (2019). Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. ResearchGate. Available from: [Link]

-

Singh, A., et al. (2022). Organ-targeted drug delivery systems (OTDDS) of poly[(this compound)-co-(N-acryloyl-L-phenylalanine methyl ester)] copolymer library and effective treatment of triple-negative breast cancer. RSC Publishing. Available from: [Link]

- Google Patents. (1986). Process for synthesizing N-acetylglycine using novel promoters. EP0197659A1.

-

PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Das, D., et al. (2022). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. RSC Publishing. Available from: [Link]

-

Chen, Y., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Glatzel, S., et al. (2011). N-Acryloyl glycinamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]

- Google Patents. (1990). Process for synthesis of N-acetylglycine. US4918222A.

-

ResearchGate. (2015). A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(this compound) as a Drug Carrier. Available from: [Link]

-

Jackson, M. R., et al. (2015). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. Protein Journal. Available from: [Link]

-

ResearchGate. (2023). Optimization for glycine synthesis conditions. Available from: [Link]

-

Singh, A., et al. (2021). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances (RSC Publishing). Available from: [Link]

-

Karbarz, M., et al. (2017). Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading. International Journal of Pharmaceutics. Available from: [Link]

-

Nishiya, Y., et al. (1998). Purification and characterization of a novel glycine oxidase from Bacillus subtilis. FEBS Letters. Available from: [Link]

-

ResearchGate. (2013). Design of poly(this compound) materials for incorporation of microorganisms. Available from: [Link]

-

PubChem. Acryloylglycine. Available from: [Link]

-

Technology Networks. (2024). Viral Vector Characterization: How N-Glycan Analysis Ensures Safety and Efficacy. Available from: [Link]

Sources

- 1. Buy this compound | 24599-25-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]

- 6. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. nj.gov [nj.gov]

- 15. benchchem.com [benchchem.com]

Analytical Characterization of N-Acryloylglycine: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: The Imperative for Rigorous Characterization

N-Acryloylglycine (NAG), a functionalized amino acid derivative, stands at the crossroads of polymer chemistry and biomedical science. Its unique structure, featuring a reactive acryloyl group and a biocompatible glycine moiety, makes it a valuable monomer for the synthesis of hydrogels, drug delivery vehicles, and other smart biomaterials.[1][2][3] The performance and safety of these advanced materials are directly contingent on the purity, identity, and stability of the starting monomer. Consequently, a robust and multi-faceted analytical characterization strategy is not merely a quality control checkpoint; it is a foundational pillar of reliable research and development.

This guide provides a holistic framework for the analytical characterization of this compound. Moving beyond a simple recitation of techniques, we delve into the causality behind methodological choices, offering field-proven protocols and data interpretation strategies. Our approach is designed to be a self-validating system, ensuring that each analytical step provides a piece of a larger puzzle, culminating in a comprehensive and trustworthy profile of the molecule.

Part 1: Unambiguous Structural Elucidation

The first objective in any characterization workflow is the unequivocal confirmation of the molecular structure. For this compound (C₅H₇NO₃, Molecular Weight: 129.11 g/mol [4]), we employ a triad of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—each providing orthogonal, yet complementary, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, offering an atomic-level view of the molecular framework by probing the magnetic properties of ¹H and ¹³C nuclei.[5]

Expertise & Experience: For a molecule like NAG, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments provides an irrefutable structural fingerprint. The ¹H spectrum confirms the presence and connectivity of all proton-bearing groups, while the ¹³C spectrum verifies the carbon backbone. An HSQC experiment directly correlates each proton to its attached carbon, removing any ambiguity in signal assignment.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the key functional components of NAG: the vinyl group and the glycine backbone.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean, dry NMR tube. D₂O is often preferred for its ability to exchange with labile protons (NH and OH), causing their signals to disappear, which can aid in assignment.[6]

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal signal dispersion and resolution.[7]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and sharp signal lineshapes.

-

Acquire the 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Presentation: Expected ¹H NMR Signals

The following table summarizes the anticipated chemical shifts and multiplicities for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -CH₂-COOH (Glycine α-H) | ~3.93 (in D₂O) | Singlet | 2H | N/A |

| CH₂=CH- (Vinyl H, cis to C=O) | ~5.77 (in D₂O) | Doublet of Doublets (dd) | 1H | Jgem ≈ 2.0, Jcis ≈ 9.5 |

| CH₂=CH- (Vinyl H) | ~6.29 (in D₂O) | Doublet of Doublets (dd) | 1H | Jcis ≈ 9.5, Jtrans ≈ 17.2 |

| CH₂=CH- (Vinyl H, trans to C=O) | ~6.20 (in D₂O) | Doublet of Doublets (dd) | 1H | Jgem ≈ 2.0, Jtrans ≈ 17.1 |

| -NH- (Amide H) | ~8.0 - 8.5 (in DMSO-d₆) | Broad Triplet | 1H | Exchanges in D₂O |

| -COOH (Carboxyl H) | >10 (in DMSO-d₆) | Broad Singlet | 1H | Exchanges in D₂O |

Note: Chemical shifts are based on data for N-Acryloyl glycinamide in D₂O and are illustrative.[6] Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Complementing the proton data, ¹³C NMR confirms the presence of all five unique carbon atoms in the molecule, including the two carbonyls.

Data Presentation: Expected ¹³C NMR Signals

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂-COOH (Glycine α-C) | ~42.7 |

| CH₂=CH- (Vinyl C) | ~128.8 |

| CH₂=CH- (Vinyl C) | ~130.0 |

| -NH-CO- (Amide Carbonyl) | ~169.6 |

| -COOH (Carboxyl Carbonyl) | ~174.8 |

Note: Chemical shifts are based on data for N-Acryloyl glycinamide in D₂O and are illustrative.[6]

Caption: Workflow for NMR-based structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups present in NAG by measuring their characteristic vibrational frequencies.[5][8]

Expertise & Experience: For NAG, the most informative regions of the IR spectrum are the N-H and O-H stretching region (~3300-2500 cm⁻¹), the carbonyl (C=O) stretching region (~1750-1600 cm⁻¹), and the C=C stretching region (~1640 cm⁻¹). The presence of sharp, distinct peaks in these areas provides strong, corroborative evidence for the proposed structure.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Amide |

| ~3200-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1720 | C=O Stretch | Carboxylic Acid Dimer |

| ~1655 | C=O Stretch (Amide I) | Amide |

| ~1625 | C=C Stretch | Alkene (Acryloyl) |

| ~1550 | N-H Bend (Amide II) | Amide |

Note: Wavenumbers are approximate and based on typical values for these functional groups and data for similar compounds like N-Acryloyl glycinamide.[6]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on its elemental composition.

Expertise & Experience: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard.[9][10] It provides an exact mass measurement that can confirm the molecular formula (C₅H₇NO₃) with a high degree of confidence, typically to within 5 ppm.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Chromatography: Inject the sample into an LC system (e.g., UPLC or HPLC) equipped with a C18 reversed-phase column to separate the analyte from any potential impurities.[10]

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

Data Presentation: Key Mass Spectrometry Data

| Parameter | Theoretical Value | Observed Ion (Positive Mode) | Observed Ion (Negative Mode) |

| Molecular Formula | C₅H₇NO₃ | - | - |

| Monoisotopic Mass | 129.0426 Da | [M+H]⁺ = 130.0504 | [M-H]⁻ = 128.0348 |

Source for theoretical mass: PubChem.[4]

Part 2: Purity Assessment and Solid-State Properties

Once the structure is confirmed, the focus shifts to quantifying the purity of the material and understanding its bulk properties. These attributes are critical for ensuring lot-to-lot consistency and predicting performance in downstream applications.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the definitive technique for determining the chemical purity of this compound, capable of separating the target compound from synthesis-related impurities, starting materials, and degradation products.[11][12]

Expertise & Experience: A reversed-phase HPLC method with UV detection is the most common and effective approach.[13][14] The acryloyl group contains a chromophore that absorbs UV light, typically around 200-210 nm, allowing for sensitive detection. Purity is assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Experimental Protocol: RP-HPLC for Purity Analysis

-

System: An HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm.[14]

-

Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Thermal Analysis (DSC & TGA): Stability and Phase Transitions

Thermal analysis techniques provide critical information about the material's melting behavior and thermal stability.[15][16]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15] For a crystalline solid like NAG, its primary use is to determine the melting point (Tₘ), which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17] A typical temperature range would be from ambient to well above the expected melting point (e.g., 25 °C to 200 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the melting endotherm.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.

Experimental Protocol: TGA

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., up to 600 °C).[17]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

X-Ray Diffraction (XRD): Crystalline Fingerprint

Powder X-ray Diffraction (PXRD) is a non-destructive technique that provides information on the crystal structure of a solid material.[18][19] It is essential for identifying the specific crystalline form (polymorph) and assessing the degree of crystallinity, which can impact properties like solubility and stability.

Caption: Comprehensive workflow for the analytical characterization of this compound.

References

-

PubChem. (n.d.). Acryloylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). 1H NMR spectrum of N-acryloyl 2-glycine (ACG) in dimethyl sulfoxide deuterated (DMSO-d6). Retrieved from [Link]

-

IUCrData. (n.d.). N-Acryloyl glycinamide. National Institutes of Health. Retrieved from [Link]

-

eLife. (2023). N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Acryl glycine, N,O-bis(trimethylsilyl)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations. Retrieved from [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid). Retrieved from [Link]

-

ResearchGate. (2019). Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]

-

Polymer Chemistry. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

-

Yale University. (n.d.). XRD - West Campus Materials Characterization Core. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of evolved gases from glycylglycine decomposed in N2. Retrieved from [Link]

-

ResearchGate. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)] induced cell growth inhibition in heparanase driven malignancies. Retrieved from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffractogram of γ-glycine crystalline sample. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Highly sensitive HPLC analysis and biophysical characterization of N-glycans of IgG-Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). N-Methacryloylglycine, TMS derivative. NIST WebBook. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Upper Critical Solution Temperature of Poly(N-acryloyl glycinamide) in Water. Retrieved from [Link]

-

Semantic Scholar. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. Retrieved from [Link]

-

AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). Advanced LC-MS Methods for N-Glycan Characterization. Retrieved from [Link]

-

MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study. Retrieved from [Link]

-

National Institutes of Health. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 1. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]

- 4. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identity determination and purity testing [chemcon.com]

- 12. helixchrom.com [helixchrom.com]

- 13. benchchem.com [benchchem.com]

- 14. HPLC Method for Analysis of Glycine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 16. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. matec-conferences.org [matec-conferences.org]

- 18. XRD | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

N-Acryloylglycine: A Comprehensive Technical Guide to its Reactivity and Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-Acryloylglycine (NAG) is a versatile bifunctional monomer that has garnered significant attention in the fields of materials science and drug development. Its unique molecular architecture, featuring a reactive acryloyl group and a biocompatible glycine moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, detailing its synthesis, polymerization characteristics, and participation in key chemical reactions such as Michael additions and amide bond formations. By elucidating the underlying chemical principles and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers aiming to harness the full potential of this compound in the design of advanced biomaterials, drug delivery systems, and other innovative technologies.

Introduction: The Molecular Versatility of this compound

This compound, systematically named 2-(prop-2-enoylamino)acetic acid, is a derivative of the simplest amino acid, glycine, where the amino group is acylated with an acryloyl chloride.[1] This modification imparts a unique combination of properties that are highly sought after in biomedical research. The glycine component provides a hydrophilic and biocompatible handle, while the acryloyl group serves as a reactive center for polymerization and other addition reactions.[1][2]

The water-solubility and biocompatibility of this compound and its polymeric forms make it an attractive building block for materials intended for biological applications, such as hydrogels for tissue engineering and drug delivery.[1][3] Furthermore, the presence of a carboxylic acid and an amide bond within its structure opens up avenues for further chemical modifications, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties.[1]

This guide will delve into the core aspects of this compound's reactivity, providing both theoretical understanding and practical methodologies to empower researchers in their experimental endeavors.

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride in an aqueous basic medium.[2][4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The glycine, dissolved in an aqueous base (e.g., potassium carbonate or sodium hydroxide), exists in its deprotonated, more nucleophilic form.[5] The acryloyl chloride is added dropwise, and the highly reactive acyl chloride is attacked by the amino group of glycine. The base serves a dual purpose: it deprotonates the glycine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Glycine

-

Acryloyl chloride

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Acetone

-

Methanol

-

Deionized water

-

Ice bath

-

Mechanical stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dissolve glycine and potassium carbonate in deionized water. The molar ratio of glycine to K₂CO₃ should be approximately 1:2.

-

Cool the solution in an ice bath with vigorous stirring.

-

Dissolve acryloyl chloride in cold anhydrous diethyl ether (approx. 1:2 v/v acryloyl chloride to diethyl ether).

-

Add the acryloyl chloride solution dropwise to the aqueous glycine solution over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the suspension at room temperature for 2 hours.

-

Remove the diethyl ether by rotary evaporation.

-

Freeze-dry the remaining aqueous phase to obtain a crude solid.

-

Extract the crude product with warm acetone (40°C) multiple times to separate it from insoluble potassium salts.

-

Filter off the salts and remove the acetone by rotary evaporation.

-

Recrystallize the product from a mixture of methanol and acetone (e.g., 1:2 v/v) to yield pure, colorless crystals of this compound.[6]

Self-Validation: The purity of the synthesized this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, FTIR, and melting point analysis. The expected proton signals include peaks corresponding to the vinyl protons of the acryloyl group and the methylene protons of the glycine backbone.

Polymerization of this compound

The acryloyl group of this compound readily undergoes radical polymerization to form poly(this compound) (PNAG), a stimuli-responsive polymer with significant potential in biomedical applications.[7]

Free Radical Polymerization

Conventional free radical polymerization is a common method to synthesize PNAG. This can be initiated using thermal initiators (e.g., azobisisobutyronitrile - AIBN) or redox initiators (e.g., ammonium persulfate/tetramethylethylenediamine - APS/TEMED).

Caption: Workflow of free radical polymerization of this compound.

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures, such as specific molecular weights and low dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[8][9] Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has been successfully used to synthesize a variety of well-defined N-acryloyl amino acid-based polymers under mild conditions.[9]

Stimuli-Responsive Behavior of Poly(this compound)

PNAG is a "smart" polymer, exhibiting both pH- and thermo-responsive behavior.[7][10] This is due to the presence of both carboxylic acid and amide groups, which can form hydrogen bonds with water and with each other.[10]

-

pH-Responsiveness: At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer structure. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and causing the polymer or hydrogel to swell.[10][11]

-

Thermo-Responsiveness: PNAG exhibits Upper Critical Solution Temperature (UCST) behavior in aqueous solutions, meaning it is soluble at higher temperatures and phase-separates or forms a hydrogel upon cooling.[12][13] This is driven by the formation of intermolecular hydrogen bonds between the amide groups at lower temperatures.[14]

| Property | Description | Key Influencing Factors |

| pH-Responsiveness | Swelling/collapse due to protonation/deprotonation of carboxylic acid groups.[10] | pH of the surrounding medium, ionic strength.[7] |

| Thermo-Responsiveness (UCST) | Soluble at high temperatures, phase separation/gelation at low temperatures.[12] | Polymer concentration, molecular weight, copolymer composition.[13] |

Experimental Protocol: Synthesis of a PNAG Hydrogel

Materials:

-

This compound (NAG)

-

N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Dissolve the desired amount of NAG and BIS in deionized water. The concentration of NAG and the molar ratio of NAG to BIS will determine the properties of the hydrogel.

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the APS solution to the monomer solution and mix thoroughly.

-

Add TEMED to initiate the polymerization. The amount of APS and TEMED will influence the rate of gelation.

-

Quickly pour the solution into a mold of the desired shape.

-

Allow the polymerization to proceed at room temperature. Gelation should occur within minutes to an hour.

-

After complete polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.

Michael Addition Reactions

The electron-deficient double bond of the acryloyl group in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[15][16] This reaction is a powerful tool for the post-synthesis modification of this compound-containing molecules and polymers.

Thiol-Michael Addition

Thiols are particularly effective nucleophiles for Michael additions to acrylates and acrylamides, a reaction often referred to as "thiol-click" chemistry due to its high efficiency and specificity.[3][10] This reaction can be catalyzed by bases or nucleophiles like phosphines and proceeds rapidly under mild conditions.[17]

Mechanism Rationale: The reaction is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the acryloyl group, and the resulting enolate is protonated to give the final thioether product.[15]

Caption: Mechanism of base-catalyzed Thiol-Michael addition.

Aza-Michael Addition

Primary and secondary amines can also act as nucleophiles in aza-Michael addition reactions with this compound.[18][19] This reaction is particularly useful for conjugating amine-containing biomolecules or for creating crosslinked polymer networks.[20]

Experimental Protocol: Thiol-Michael Addition to this compound

Materials:

-

This compound

-

A thiol-containing molecule (e.g., 2-mercaptoethanol)

-

A base catalyst (e.g., triethylamine)

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add the thiol-containing molecule to the solution. A slight molar excess of the thiol may be used to ensure complete reaction of the acryloyl groups.

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography or recrystallization.

Reactions of the Carboxylic Acid and Amide Moieties

The glycine backbone of this compound provides two additional functional groups for chemical modification: a carboxylic acid and an amide.

Amide Bond Formation